Ethyl 5-bromo-2,4-dimethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHIBGBSKZNGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661116 | |
| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-91-1 | |
| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2,4-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Risk Assessment and Preparation:
Hazard Identification : Recognize that as a halogenated aromatic compound, it is potentially toxic and environmentally persistent. It should be handled as a suspected carcinogen or substance with potential for organ damage, common for this class of chemicals. illinois.edu
Control Measures : All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors. illinois.eduwsu.edu An emergency eyewash station and shower must be accessible. illinois.edu
Personal Protective Equipment (PPE) : Required PPE must be worn at all times.
Interactive Table: Required PPE for Handling Halogenated Organics
| Item | Specification | Purpose |
| Eye Protection | Splash-proof chemical goggles. | Protects eyes from splashes of the compound or solvents. illinois.edu |
| Hand Protection | Nitrile gloves. Double-gloving may be required for prolonged tasks or when handling larger quantities. | Prevents skin absorption. Nitrile offers good resistance to many organic solvents. wsu.edu |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Protects skin and clothing from spills. wsu.edu |
Synthesis Procedure Example: Esterification/bromination :
Reagent Handling : Carefully measure and transfer all reagents (e.g., dimethylbenzoic acid, ethanol, brominating agent, acid catalyst) inside the fume hood.
Reaction Setup : Assemble glassware (e.g., round-bottom flask, condenser for reflux) in the fume hood. Ensure joints are properly sealed.
Heating and Stirring : Use a heating mantle with a stirrer for controlled heating. Do not heat sealed vessels. Reflux the reaction mixture for the required time, monitoring for completion (e.g., by TLC). sserc.org.uk
Work Up and Purification:
Quenching : Cool the reaction mixture and quench any reactive reagents as per the specific protocol, still within the fume hood.
Extraction : Perform liquid-liquid extractions using a separatory funnel. Vent the funnel frequently to release pressure.
Drying and Filtration : Dry the organic layer with an anhydrous salt (e.g., MgSO₄) and filter.
Solvent Removal : Remove solvent using a rotary evaporator, with the vacuum pump exhaust vented into the fume hood.
Purification : Purify the crude product, typically by column chromatography or recrystallization.
Characterization:
Prepare samples for analysis (NMR, FT-IR, Mass Spectrometry) in the fume hood.
Transport samples in sealed, clearly labeled vials.
Waste Management and Decontamination:
Segregation : All waste containing the brominated compound or halogenated solvents must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. libretexts.orgfsu.edu Do not mix with non-halogenated waste.
Container Management : Keep waste containers tightly closed when not in use and store them in a secondary containment tray within a ventilated area. wsu.edu
Spill Cleanup : In case of a small spill inside a fume hood, use an appropriate absorbent material (spill pillow or sand). Place contaminated materials in a sealed bag and dispose of as halogenated waste.
Glassware Decontamination : Rinse all contaminated glassware with a small amount of an appropriate solvent (e.g., acetone), and pour the rinsate into the halogenated waste container before washing. libretexts.org
By strictly following such SOPs, researchers can minimize personal exposure and prevent the release of persistent chemical compounds into the environment.
Proper Storage and Disposal of Chemical Waste in Academic Settings
The responsible management of chemical waste is a critical component of safe and environmentally conscious laboratory practice in academic institutions. The handling of "Ethyl 5-bromo-2,4-dimethylbenzoate" and its associated waste streams requires strict adherence to established protocols to minimize environmental contamination and ensure the safety of laboratory personnel and the wider community.
Halogenated organic compounds, such as "this compound," are typically classified as hazardous waste due to their potential for persistence and toxicity in the environment. acs.org Academic laboratories must follow specific guidelines for the segregation and disposal of such materials. A key principle is the separation of halogenated waste from non-halogenated waste streams. acs.org This is because the disposal methods for halogenated compounds are often more specialized and costly due to the need to remove the halogen atoms during treatment. acs.org
Proper waste containment is essential. Waste "this compound" and any solvents or materials contaminated with it should be collected in clearly labeled, non-reactive containers with tightly fitting lids. cambridgescholars.comnih.gov The containers should be stored in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources, and with secondary containment to prevent spills. acs.org It is crucial to avoid overfilling waste containers, leaving adequate headspace to accommodate for vapor expansion. cambridgescholars.com
University environmental health and safety (EHS) departments provide specific procedures for the disposal of chemical waste. cambridgescholars.comnih.gov These procedures typically involve completing a hazardous waste manifest, which details the contents of the waste container. The EHS department then arranges for the collection and transportation of the waste to a licensed hazardous waste disposal facility. Evaporation of chemical waste in a fume hood is not an acceptable disposal method. taylorfrancis.com
Empty containers that have held "this compound" must also be managed correctly. Depending on the level of hazard, some containers may need to be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular trash. taylorfrancis.com
Applications and Translational Research of Ethyl 5 Bromo 2,4 Dimethylbenzoate and Its Derivatives
Role in Pharmaceutical Research and Drug Discovery
The structural motif of a substituted benzoic acid is prevalent in many biologically active compounds. Ethyl 5-bromo-2,4-dimethylbenzoate serves as a crucial starting material and scaffold in the synthesis of novel pharmaceutical agents.
As a Key Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
An intermediate in chemical synthesis is a molecule that is formed from the reactants and reacts further to give the desired product. In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), intermediates are the molecular building blocks that are sequentially modified to construct the final drug molecule. pharmanoble.com The bromine atom on the aromatic ring of this compound is particularly useful for introducing a variety of functional groups through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of the complex molecular architectures required for therapeutic activity.
For instance, the bromo-substituent can be replaced with aryl, heteroaryl, or alkyl groups, which are common structural features in many APIs. The ester functional group can also be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides, which are important for biological interactions.
Scaffold for the Development of New Bioactive Compounds
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The coumarin (B35378) scaffold, for example, is known for its wide range of biological activities and is a key component in many pharmaceuticals and agrochemicals. nih.gov Similarly, the substituted benzene (B151609) ring of this compound provides a robust framework for the development of new bioactive compounds. biosynth.com Medicinal chemists can systematically modify the structure by introducing different substituents at the bromine position and by altering the ester group to explore the structure-activity relationships (SAR) of the resulting derivatives. This process allows for the optimization of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
The methyl groups on the ring also play a role in influencing the compound's properties. They can affect the molecule's conformation and its interactions with biological targets. The strategic placement of these methyl groups can be crucial for achieving the desired biological effect. Research has shown that even small changes in the substitution pattern of a scaffold can lead to significant differences in biological activity.
Contributions to Medicinal Chemistry Libraries for Target Validation
Medicinal chemistry libraries are large collections of diverse chemical compounds used in high-throughput screening to identify new drug leads. By utilizing this compound as a starting material, chemists can generate a wide array of derivatives with varying structural features. These libraries of compounds can then be screened against a specific biological target, such as an enzyme or a receptor, to identify "hits" – compounds that exhibit a desired biological activity. These hits can then be further optimized to develop potent and selective drug candidates. The availability of diverse compound libraries is essential for the initial stages of drug discovery and for validating the therapeutic potential of new biological targets.
Utility in Agrochemical Development
The principles of rational drug design also apply to the development of new agrochemicals, such as pesticides and herbicides. This compound and its derivatives have shown potential in this field as well.
Structure-Activity Relationship Studies in Pesticide and Herbicide Design
Structure-activity relationship (SAR) studies are fundamental to the design of new pesticides and herbicides. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal performance. This compound provides a versatile platform for conducting such studies. The ability to easily introduce a wide range of substituents at the bromine position allows for a thorough exploration of the chemical space around the core scaffold. This systematic approach can lead to the discovery of new agrochemicals with improved potency, selectivity, and environmental profiles. For example, the synthesis of various thiophene-based molecules derived from 5-bromothiophene-2-carboxylic acid has been explored for their antibacterial activity. nih.gov
Environmental Impact and Safety Considerations in Academic Laboratory Practice
Research on Environmental Fate and Degradation Pathways
Specific biodegradation studies on Ethyl 5-bromo-2,4-dimethylbenzoate are not extensively documented in public literature. However, the degradation of related brominated aromatic compounds has been a subject of research.
Halogenated organic compounds are often resistant to degradation, leading to their persistence in the environment. mdpi.com Research on brominated flame retardants (BFRs), for example, has shown that many are persistent, bioaccumulative, and toxic. nih.gov The carbon-bromine bond is strong, making microbial cleavage challenging.
Biodegradation, when it occurs, is often a slow process. Key findings from studies on analogous compounds include:
Anaerobic Debromination : The removal of bromine atoms (debromination) from aromatic rings is a critical first step in degradation and is well-established under anaerobic (oxygen-free) conditions. nih.gov This process can sometimes, however, lead to the formation of less brominated, but still potentially toxic, intermediates. nih.gov
Microbial Consortia : Mixed microbial communities, or consortia, have demonstrated greater efficiency in degrading halogenated pollutants compared to single microbial strains. mdpi.com This is attributed to the diverse metabolic capabilities within the consortium that can act on the compound sequentially. mdpi.com
Co-metabolism : The degradation of recalcitrant compounds can be enhanced by the presence of a more easily metabolized carbon source, a process known as co-metabolism. For instance, the presence of sodium benzoate (B1203000) has been shown to affect the biotransformation of certain brominated ethers by bacterial strains like Rhodococcus jostii RHA1. chemrxiv.org
Enzymatic Action : The initial attack on aromatic compounds by bacteria often involves oxygenase and dioxygenase enzymes, which incorporate oxygen into the aromatic ring, making it less stable and more susceptible to cleavage. researchgate.net
Given its structure, this compound would likely be classified as a persistent organic pollutant, with biodegradation occurring slowly in both aquatic and terrestrial systems, primarily initiated by anaerobic debromination.
In addition to microbial action, chemical processes like photodegradation (breakdown by light) and hydrolysis (reaction with water) are significant degradation pathways.
Photodegradation : Sunlight, particularly UV radiation, can provide the energy needed to break chemical bonds. For brominated aromatic compounds, photodegradation is a recognized environmental fate. mdpi.com Studies on new brominated flame retardants (NBFRs) show that the process is influenced by light wavelength, the solvent (environmental medium), and the concentration of the chemical. mdpi.com The primary mechanism often involves a nucleophilic reaction on the bromine atom on the benzene (B151609) ring, leading to its removal. mdpi.com It is plausible that this compound would undergo a similar process, with UV light cleaving the C-Br bond as an initial step in its environmental degradation.
Hydrolysis : The ester functional group in this compound is susceptible to hydrolysis, which would cleave the molecule into 5-bromo-2,4-dimethylbenzoic acid and ethanol. This reaction can be catalyzed by acid or promoted by base. libretexts.orgquora.com
Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity and allowing for nucleophilic attack by water. libretexts.org
Base-Promoted Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and an alcohol. libretexts.orgquora.com This process is generally faster and irreversible compared to acid-catalyzed hydrolysis. quora.com
The rate of hydrolysis in the environment would depend on the pH of the surrounding water. This cleavage of the ester bond represents a significant degradation pathway, breaking the parent compound into two smaller molecules which may then undergo further degradation. sserc.org.uk
Ecotoxicological Assessment Methodologies for Research Compounds
Ecotoxicology aims to understand the harmful effects of chemicals on ecosystems, focusing on populations and communities rather than just individual organisms. researchgate.net For new or uncharacterized research compounds, a tiered approach using various screening methodologies is employed to predict potential environmental risk. epa.gov
A combination of in vitro (in a controlled environment like a test tube or petri dish) and in vivo (in a living organism) studies are used to assess ecotoxicity. These methods are crucial for prioritizing chemicals for further testing and for risk assessment while aiming to reduce animal testing. nih.govoup.com
In Vitro Screening: In vitro assays provide rapid, cost-effective, and high-throughput screening to identify potential hazards at the cellular and molecular level. nih.govwikipedia.org They serve as an initial screen to detect toxicity and reduce the need for animal testing.
Interactive Table: Common In Vitro Ecotoxicity Screening Methods
| Assay Type | Principle & Endpoint | Typical Model System | OECD Guideline (if applicable) |
| Cytotoxicity Assays | Measures cell death or inhibition of cell growth upon chemical exposure. Endpoints include cell viability and membrane integrity. | Fish cell lines (e.g., RTgill-W1), primary cells from fish or shellfish. researchgate.net | N/A |
| Genotoxicity Assays | Detects DNA damage, mutations, or chromosomal aberrations caused by the chemical. | Bacterial reverse mutation test (Ames test), mammalian cell lines. chemsafetypro.com | OECD TG 471, 473, 476 chemsafetypro.com |
| Endocrine Disruption Assays | Screens for chemicals that interfere with the endocrine (hormone) system by binding to hormone receptors. | Yeast or mammalian cells engineered to express specific hormone receptors. | Yes (e.g., OECD TG 455) |
| Enzyme Inhibition Assays | Measures the inhibition of specific enzymes that are vital for metabolic processes in organisms. | Purified enzymes, cell lysates. | N/A |
In Vivo Screening: In vivo studies use whole organisms to assess the effects of a chemical at a higher biological level, incorporating complex interactions like metabolism, distribution, and excretion. Standardized tests use representative species from different trophic levels.
Interactive Table: Common In Vivo Ecotoxicity Screening Organisms
| Organism Type | Species Example | Endpoint Measured | Environment | OECD Guideline |
| Algae/Cyanobacteria | Pseudokirchneriella subcapitata | Growth inhibition over 72 hours. doi.org | Aquatic | OECD TG 201 |
| Invertebrates | Daphnia magna (Water flea) | Immobilization (acute toxicity) or effects on reproduction (chronic toxicity). | Aquatic | OECD TG 202, 211 |
| Fish | Danio rerio (Zebrafish) | Mortality (acute toxicity), effects on early life stages, or growth. | Aquatic | OECD TG 203, 210 |
| Terrestrial Plants | Oat, Radish, Turnip | Seedling emergence and growth inhibition. | Terrestrial | OECD TG 208 |
| Soil Invertebrates | Eisenia fetida (Earthworm) | Mortality and effects on reproduction. | Terrestrial | OECD TG 207, 222 |
These methodologies form the basis of a predictive toxicology framework, allowing researchers to estimate the potential ecotoxicological profile of a compound like this compound even in the absence of specific experimental data. rsc.org
Best Practices for Safe Laboratory Handling and Waste Management for Researchers
The safe handling of halogenated organic compounds in a research laboratory is paramount to protect both the researcher and the environment. illinois.edu This requires adherence to established Standard Operating Procedures (SOPs) for all stages of the chemical's lifecycle, from synthesis to disposal. illinois.eduwsu.edu
A generalized SOP for a compound like this compound would emphasize containment and minimization of exposure.
Conclusion and Future Perspectives in Research on Ethyl 5 Bromo 2,4 Dimethylbenzoate
Summary of Key Research Findings and Methodological Advancements
Research on Ethyl 5-bromo-2,4-dimethylbenzoate has primarily established its role as a versatile intermediate in organic synthesis. The available scientific literature and chemical catalogs identify it as a research chemical, indicating its utility as a building block for creating more complex molecular architectures rather than for its end-use properties. glpbio.comsigmaaldrich.comsigmaaldrich.com The key structural features of the compound—a brominated phenyl ring, two methyl group substituents, and an ethyl ester functional group—make it a valuable precursor in various synthetic pathways.
The presence of the bromine atom is particularly significant, as it provides a reactive site for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern synthetic chemistry for forming carbon-carbon bonds. While specific methodological advancements for the synthesis of this compound itself are not extensively detailed in publicly available research, its availability from commercial suppliers suggests that viable synthetic routes are established. sigmaaldrich.comsigmaaldrich.com
Research involving structurally related bromo-aromatic esters has led to significant advancements in the synthesis of complex heterocyclic compounds. For instance, studies on similar bromo-precursors have demonstrated their successful use in creating novel oxazole (B20620) and thiazole (B1198619) derivatives. nih.govvensel.org These methodologies often involve multi-step reaction sequences where the bromo-benzoate core is elaborated into pharmacologically or materially relevant scaffolds. nih.gov The research findings, therefore, pivot from the compound itself to the derivatives it can produce, which have shown potential as DNA Topoisomerase IB inhibitors and components for organic semiconductors. nih.govmdpi.com
Identification of Remaining Knowledge Gaps and Challenges
Despite its availability and utility as a synthetic intermediate, significant knowledge gaps exist regarding this compound. There is a notable lack of published data on its intrinsic physicochemical properties beyond basic identifiers like molecular weight and formula. sigmaaldrich.comsigmaaldrich.com Detailed spectroscopic characterization, crystal structure analysis, and a comprehensive reactivity profile are not widely reported, which presents a challenge for chemists seeking to predict its behavior in novel reaction schemes.
The primary challenge in the research landscape of this compound is its status as a means to an end. Scientific inquiry has predominantly focused on the properties and applications of the final products synthesized from this compound, leaving the intermediate itself under-characterized. There is little to no information on its potential biological activity, toxicity, or metabolic fate.
Furthermore, the full scope of its synthetic utility remains underexplored in the academic literature. While it is a logical candidate for various cross-coupling reactions, specific studies optimizing reaction conditions, exploring substrate scope, and quantifying yields for this particular intermediate are scarce. This forces researchers to rely on general principles of organic reactivity rather than data-driven protocols specific to this molecule, potentially hindering the discovery of novel and efficient synthetic transformations.
Future Directions for Interdisciplinary Research and Applications Development
The existing framework of knowledge points toward several promising future directions for research involving this compound, particularly in interdisciplinary fields.
Medicinal Chemistry and Drug Discovery: A primary avenue for future research is the systematic use of this compound as a building block in medicinal chemistry programs. Drawing inspiration from the development of drugs like Macitentan, which contains a bromo-heterocyclic moiety, this intermediate could be used to generate libraries of novel small molecules. nih.gov These could be screened for activity against a range of biological targets, including enzymes and receptors, potentially leading to new therapeutic agents. The synthesis of novel isoxazole (B147169) and thiazole derivatives with potential as enzyme inhibitors represents a tangible starting point. researchgate.net
Agrochemical Research: The structural motifs accessible from this compound are pertinent to the agrochemical industry. Future work could focus on synthesizing new classes of pesticides and herbicides. Research on related compounds has demonstrated that isoxazole-amide and thiazole carboxylate derivatives can possess significant fungicidal and herbicidal properties. researchgate.net A targeted research program could explore derivatives of this compound for activity against common agricultural pests and weeds.
Materials Science: The compound is an ideal candidate for the synthesis of novel organic functional materials. The bromo- functionality allows for its incorporation into larger conjugated systems via polymerization or oligomerization reactions. Future interdisciplinary research between organic chemists and materials scientists could explore the development of new organic semiconductors, dyes, or polymers with tailored electronic and photophysical properties for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com
Process Chemistry and Synthesis Optimization: A foundational area for future work involves a detailed investigation into the compound's own synthesis and reactivity. Developing and publishing optimized, scalable, and cost-effective synthetic routes to this compound would be of significant value. Furthermore, systematic studies of its reactivity in a wide array of modern cross-coupling reactions would create a valuable knowledge base, accelerating its adoption and use in both academic and industrial research settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-bromo-2,4-dimethylbenzoate, and how do reaction conditions influence yield?
- Methodology :
- Electrophilic Bromination : Bromination of ethyl 2,4-dimethylbenzoate using Br₂ in the presence of FeBr₃ as a catalyst. Methyl groups act as electron-donating substituents, directing bromination to the para position relative to the ester group .
- Oxidative Functionalization : For derivatives, H₂O₂ in glacial acetic acid can oxidize thietane rings to sulfones, as demonstrated in analogous triazole derivatives (80% yield under optimized conditions) .
- Regioselective Challenges : Competing bromination sites may arise; purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the desired isomer .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Methyl groups (δ ~2.3–2.6 ppm) and bromine’s deshielding effect on adjacent protons. Compare with methyl 2-bromo-5-methoxybenzoate data for splitting patterns .
- HMBC/HSQC : Correlate methyl protons with aromatic carbons to verify substitution patterns. Meta coupling between methyl groups can distinguish isomers (e.g., 5-bromo-2,4- vs. 2,5-dimethyl variants) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 285.0 (C₁₁H₁₃BrO₂⁺).
Q. What are the solubility properties of this compound, and how do they impact reaction design?
- Solubility Profile :
- Polar Solvents : Soluble in DMF, THF, and CHCl₃, enabling homogenous reaction conditions for coupling reactions .
- Non-Polar Media : Insoluble in petroleum ether, facilitating precipitation during workup.
- Practical Consideration : Use DMF for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance reactivity of the bromo substituent .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4-dimethyl groups influence further functionalization of this compound?
- Mechanistic Insights :
- Electron-Donating Effects : Methyl groups activate the aromatic ring toward electrophilic substitution but sterically hinder meta positions. Bromine at C5 is favored due to para-directing ester and ortho/para-directing methyl groups .
- Cross-Coupling Limitations : Bulky substituents may reduce efficiency in Buchwald-Hartwig amination; use bulky ligands (e.g., XPhos) to mitigate steric hindrance .
Q. What strategies resolve contradictions in regiochemical assignments for brominated dimethylbenzoate derivatives?
- Case Study : Ethyl 5-hydroxy-2,4-dimethylbenzoate vs. ethyl 4-hydroxy-2,5-dimethylbenzoate required HMBC to confirm coupling between –CH₃ and aromatic carbons .
- Recommendations :
- Combine NOESY (for spatial proximity) and DFT calculations to predict/verify substituent positions.
- Use isotopic labeling (e.g., ¹³C-methyl groups) for unambiguous assignments .
Q. Can this compound serve as a monomer in polymer synthesis?
- Exploratory Data :
- Copolymerization : Analogous bromo-dimethoxybenzoate derivatives form copolymers with styrene (Mw = 20.8–41.4 kDa via GPC) using AIBN initiators in DMF .
- Thermal Properties : Bromine enhances flame retardancy; DSC/TGA can assess glass transition (Tg) and decomposition temperatures.
Q. What biological activities are plausible for derivatives of this compound?
- Hypothesis-Driven Testing :
- Antimicrobial Screening : Replace bromine with morpholino or piperazinyl groups (via nucleophilic substitution) and test against Gram+/– bacteria .
- Enzyme Inhibition : Docking studies with acetylcholinesterase or COX-2, leveraging the ester’s hydrolytic stability .
Methodological Best Practices
-
Synthetic Optimization :
- Use microwave-assisted synthesis to reduce reaction time for bromination (e.g., 30 min at 100°C vs. 24 hrs conventional) .
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) to avoid over-bromination.
-
Data Interpretation :
-
Safety Considerations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
